molecular formula C9H4BrClO2 B2417064 7-Bromo-5-chloro-1-benzofuran-2-carbaldehyde CAS No. 1483239-60-6

7-Bromo-5-chloro-1-benzofuran-2-carbaldehyde

Cat. No.: B2417064
CAS No.: 1483239-60-6
M. Wt: 259.48
InChI Key: IHMHMIMGGMJCFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-5-chloro-1-benzofuran-2-carbaldehyde: is an organic compound with the molecular formula C9H4BrClO2 and a molecular weight of 259.49 g/mol It is a derivative of benzofuran, characterized by the presence of bromine and chlorine substituents at the 7th and 5th positions, respectively, and an aldehyde group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-5-chloro-1-benzofuran-2-carbaldehyde typically involves the bromination and chlorination of benzofuran derivatives followed by formylation. One common method includes:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 7-Bromo-5-chloro-1-benzofuran-2-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of heterocyclic compounds and pharmaceuticals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. Derivatives of benzofuran are known to exhibit antiviral, anticancer, and antimicrobial properties. Research is ongoing to evaluate the efficacy of this compound and its derivatives in various therapeutic applications .

Industry: The compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs). Its unique structural features make it suitable for incorporation into polymers and other materials with desirable electronic properties .

Comparison with Similar Compounds

Uniqueness: 7-Bromo-5-chloro-1-benzofuran-2-carbaldehyde is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various applications .

Properties

IUPAC Name

7-bromo-5-chloro-1-benzofuran-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrClO2/c10-8-3-6(11)1-5-2-7(4-12)13-9(5)8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHMHMIMGGMJCFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(OC2=C(C=C1Cl)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.